molecular formula C13H16N2O3 B554484 benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate CAS No. 62937-47-7

benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

Cat. No. B554484
CAS RN: 62937-47-7
M. Wt: 248.28 g/mol
InChI Key: VLJNHYLEOZPXFW-SCSAIBSYSA-N
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Description

Benzyl carbamoylpyrrolidine carboxylates are a class of organic compounds that typically contain a benzyl group, a carbamoyl group, and a pyrrolidine ring . They are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzyl group attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The carbamoyl group is typically attached to the pyrrolidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving “benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate” are not available, similar compounds often undergo reactions like oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For example, they may have different melting points, boiling points, and solubilities .

Scientific Research Applications

Biologically Active Compounds and Antioxidant Activity

Research has demonstrated that natural carboxylic acids, including derivatives like benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate, exhibit significant biological activities. These compounds are structurally related to potent antioxidants, antimicrobial agents, and possess cytotoxic properties. Studies suggest that the structural configuration of these carboxylic acids influences their bioactivity, with specific focus on antioxidant and antimicrobial activities. This highlights the potential application of benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate in developing new antioxidants and antimicrobials (Godlewska-Żyłkiewicz et al., 2020).

Supramolecular Chemistry and Nanotechnology

Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate and its structural analogs are key in supramolecular chemistry. Their ability to form complex structures through hydrogen bonding and other non-covalent interactions makes them ideal for creating nanoscale materials and devices. This utility extends to polymer processing and biomedical applications, where the self-assembly properties of these compounds can be harnessed (Cantekin et al., 2012).

Enzymatic and Biomimetic Catalysis

The study of enzymatic and biomimetic catalysis involving benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate derivatives has provided insight into the mechanisms of O-atom transfer reactions. These studies have implications for the development of new catalysts and synthetic methods, illustrating the compound's role in understanding and mimicking biological processes (Blain et al., 2002).

Material Science and Biocompatibility

Research on hyaluronan esterification, including derivatives of benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate, has led to the development of new materials with varied biological properties. These materials are promising for clinical applications due to their biocompatibility, suggesting potential use in tissue engineering and drug delivery systems (Campoccia et al., 1998).

Biocatalyst Inhibition and Fermentation Technology

Understanding the inhibition of biocatalysts by carboxylic acids, including benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate derivatives, is crucial for optimizing fermentation processes. This research addresses the challenge of producing bio-renewable chemicals and fuels, highlighting the compound's relevance in industrial microbiology and biochemical engineering (Jarboe et al., 2013).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some benzyl compounds are used as antimicrobial agents, where they exert their effects by disrupting the function of the microbial cell membrane .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some may be irritants or may be harmful if ingested or inhaled . Always refer to the specific safety data sheet (SDS) for the compound for detailed safety information.

properties

IUPAC Name

benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHEBMEQXMRQL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426215
Record name Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate

CAS RN

62937-47-7
Record name Benzyl (2R)-2-carbamoylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-L-Prolinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

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